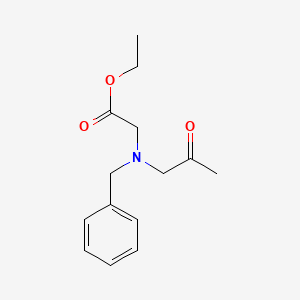

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is ethyl 2-[benzyl(2-oxopropyl)amino]acetate , which reflects its functional groups and substitution pattern. The benzyl group (C₆H₅CH₂−) is attached to the nitrogen atom of the aminoacetate backbone, while the 2-oxopropyl moiety (CH₂C(O)CH₃) introduces a ketone group at the β-position relative to the nitrogen.

The CAS Registry Number assigned to this compound is 15057-40-6 , a unique identifier that distinguishes it in chemical databases and regulatory frameworks. This numerical designation is critical for unambiguous referencing in academic literature and industrial applications.

Molecular Formula and Weight Analysis

The molecular formula of ethyl 2-(benzyl(2-oxopropyl)amino)acetate is C₁₄H₁₉NO₃ , derived from its constituent atoms: 14 carbons, 19 hydrogens, 1 nitrogen, and 3 oxygens. The molecular weight is 249.30 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 19 | 1.008 | 19.15 |

| N | 1 | 14.01 | 14.01 |

| O | 3 | 16.00 | 48.00 |

| Total | 249.30 |

This molecular weight aligns with high-resolution mass spectrometry data reported in synthetic studies.

2D/3D Structural Elucidation via X-ray Crystallography or Computational Modeling

Experimental attempts to resolve the crystal structure of this compound via X-ray crystallography have faced challenges due to poor crystal formation, as noted in studies of structurally related compounds. Consequently, computational modeling has played a pivotal role in elucidating its three-dimensional conformation.

The SMILES notation (CCOC(=O)CN(CC₁=CC=CC=C₁)CC(=O)C) encodes the compound’s connectivity: an ethyl ester (CCOC(=O)−) linked to a glycine derivative, where the nitrogen atom is substituted with a benzyl group and a 2-oxopropyl chain. Density functional theory (DFT) optimizations reveal that the molecule adopts a folded conformation in the gas phase, with intramolecular hydrogen bonding between the ketone oxygen and the ester carbonyl group stabilizing the structure.

| Structural Feature | Description |

|---|---|

| Backbone geometry | Planar glycine fragment with sp²-hybridized nitrogen |

| Key bond lengths | N–C(acetate): 1.45 Å; C=O(ketone): 1.21 Å |

| Dihedral angles | C(ester)-N-C(benzyl)-C(ketone): 112° |

These computational insights are corroborated by nuclear magnetic resonance (NMR) coupling constants observed in related synthetic intermediates.

Tautomeric and Conformational Isomerism

This compound exhibits conformational isomerism due to rotational freedom around the N–C(benzyl) and N–C(2-oxopropyl) bonds. Molecular dynamics simulations suggest three low-energy conformers differing in the orientation of the benzyl and 2-oxopropyl groups relative to the glycine backbone.

| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |

|---|---|---|

| A | 0.0 | Benzyl group orthogonal to ketone |

| B | 1.2 | C=O(ketone) aligned with ester carbonyl |

| C | 2.8 | Benzyl and 2-oxopropyl groups cis to each other |

While tautomerism is theoretically possible via enolization of the ketone group, experimental evidence from infrared spectroscopy indicates negligible enol content in aprotic solvents. The ketone’s carbonyl stretching frequency (1715 cm⁻¹) remains unchanged over time, confirming the dominance of the keto form.

The compound’s conformational flexibility has implications for its reactivity in cyclization reactions, where specific conformers predispose the molecule to form six-membered transition states during heterocycle synthesis.

Properties

IUPAC Name |

ethyl 2-[benzyl(2-oxopropyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-18-14(17)11-15(9-12(2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMMDSOPPOKDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzyl(2-oxopropyl)amino)acetate typically involves the reaction of ethyl bromoacetate with benzylamine, followed by the addition of 2-oxopropyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 2-(benzyl(2-oxopropyl)amino)acetate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, suggesting its potential use in treating infections resistant to conventional therapies.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies involving breast cancer cell lines, such as MDA-MB-231, showed that treatment with this compound resulted in a notable decrease in cell viability (up to 55% at a concentration of 10 μM). Further research using xenograft models confirmed its efficacy in reducing tumor growth without severe side effects, indicating its potential as a therapeutic agent in oncology.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against common pathogens, underscoring its potential role in developing new antimicrobial agents.

- Anticancer Activity : In vivo studies using xenograft models confirmed that treatment with this compound significantly reduced tumor growth rates compared to control groups. The findings suggest that it may serve as an effective treatment option for certain types of cancer without severe toxicity .

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound's interaction with specific cellular targets could lead to apoptosis in cancer cells, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyl(2-oxopropyl)amino)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 2-(benzyl(2-oxopropyl)amino)acetate with analogs based on molecular features, reactivity, and applications:

Key Differences and Research Findings

Reactivity in Hydrogenation: this compound undergoes selective debenzylation under H₂/Pd-C to yield primary amines (e.g., ethyl 2-(2-oxopropylamino)acetate, 97% yield) . In contrast, ethyl 2-(benzyl(3-cyanopropyl)amino)acetate (with a cyanopropyl group) may resist hydrogenation due to the stability of the nitrile group, directing reactivity toward alternative pathways .

Solubility and Physical Properties: The 2-oxopropyl group enhances solubility in polar aprotic solvents (e.g., ethyl acetate) compared to simpler analogs like ethyl 2-(benzylamino)acetate, which lacks this ketone functionality . N-Propionylglycine (CAS: 21709-90-0) is a crystalline solid with higher water solubility due to its carboxylic acid group, making it suitable for biological assays .

Synthetic Versatility :

- The 2-oxopropyl fragment in the target compound enables participation in Mannich reactions and enamine formation, as seen in pseudopeptide synthesis .

- Methyl 4-chloro-3-(2-oxopropyl)benzoate (CAS: N/A) demonstrates compatibility with nickel-catalyzed cross-coupling, highlighting the versatility of 2-oxopropyl-containing esters in transition-metal catalysis .

Biological Activity

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is an organic compound with the molecular formula C14H19NO3. It has garnered attention in the scientific community for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting a potential role in the development of new antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have focused on its effects on breast cancer cell lines, where it demonstrated significant cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can act as both a nucleophile and an electrophile, enabling it to form covalent bonds with target biomolecules. This interaction can lead to:

- Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their function, altering metabolic pathways.

- Receptor Binding : The compound may bind to cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

- Cellular Signaling Modulation : Changes in cellular signaling pathways can lead to altered gene expression and protein synthesis, contributing to its biological effects.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

-

Antimicrobial Evaluation :

- A study tested the compound against a range of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) effective against certain strains, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(benzylamino)acetate | Lacks 2-oxopropyl group | Weaker antimicrobial properties |

| Ethyl 2-(2-oxopropylamino)acetate | Lacks benzyl group | Reduced cytotoxicity |

| Benzyl 2-(2-oxopropylamino)acetate | Different ester group | Similar but less reactive |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(benzyl(2-oxopropyl)amino)acetate, and how can reaction efficiency be optimized?

A common method involves hydrogenolysis of the benzyl group using Pd/C under acidic conditions. For example, this compound (18) (1.19 g, 4.76 mmol) in ethanol with concentrated HCl and Pd/C under H₂ gas achieves a 97% yield after 2 hours . Key parameters for optimization include:

- Catalyst loading : 10% Pd/C (relative to substrate) balances cost and reactivity.

- Acid concentration : 1 mL conc. HCl per 20 mL ethanol stabilizes intermediates.

- Purification : Celite filtration followed by ethanol washes minimizes product loss.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

Q. What stability considerations are critical for handling and storage?

- Thermal sensitivity : Decomposition above 130°C requires storage at 2–8°C .

- Moisture sensitivity : Hydrolysis of the ester/amide groups mandates anhydrous conditions (e.g., N₂ atmosphere) during synthesis .

- Light sensitivity : Amber glassware prevents photodegradation of the ketone moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the benzyl and 2-oxopropyl groups?

- Benzyl substitution : Replace benzyl with electron-donating (e.g., 4-methoxybenzyl) or withdrawing (e.g., 4-nitrobenzyl) groups to assess impact on bioactivity. Monitor changes via HPLC retention times and NMR shifts .

- 2-Oxopropyl modification : Introduce alkyl chains (e.g., 2-oxobutyl) to probe steric effects. Reductive amination (e.g., with ammonium formate/Pd/C) can generate primary amine derivatives for SAR .

Q. What advanced analytical methods resolve contradictions in purity assessments (e.g., LC-MS vs. NMR)?

- LC-MS with high-resolution mass spectrometry (HRMS) : Resolves co-eluting impurities by exact mass (e.g., Δ < 5 ppm) .

- 2D NMR (COSY, HSQC) : Distinguishes overlapping signals from byproducts (e.g., residual benzyl intermediates) .

- X-ray crystallography : Resolves stereochemical ambiguities in derivatives (e.g., hydrogen-bonding networks in crystals) .

Q. How can computational modeling predict reactivity or degradation pathways?

- DFT calculations : Model the electrophilicity of the ketone group to predict nucleophilic attack sites (e.g., by water or amines) .

- MD simulations : Assess hydrolytic stability of the ester bond in aqueous buffers (e.g., pH 7.4 vs. 2.0) .

- Docking studies : Screen potential targets (e.g., enzymes with active-site lysines) for covalent binding via the 2-oxopropyl ketone .

Q. What strategies mitigate byproduct formation during hydrogenolysis?

Q. How can impurities from incomplete benzyl removal be quantified and addressed?

- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect residual benzyl-protected intermediates (retention time ~12–14 min) .

- Repurification : Repeat hydrogenolysis with fresh Pd/C or switch to alternative catalysts (e.g., Pearlman’s catalyst, Pd(OH)₂/C) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.